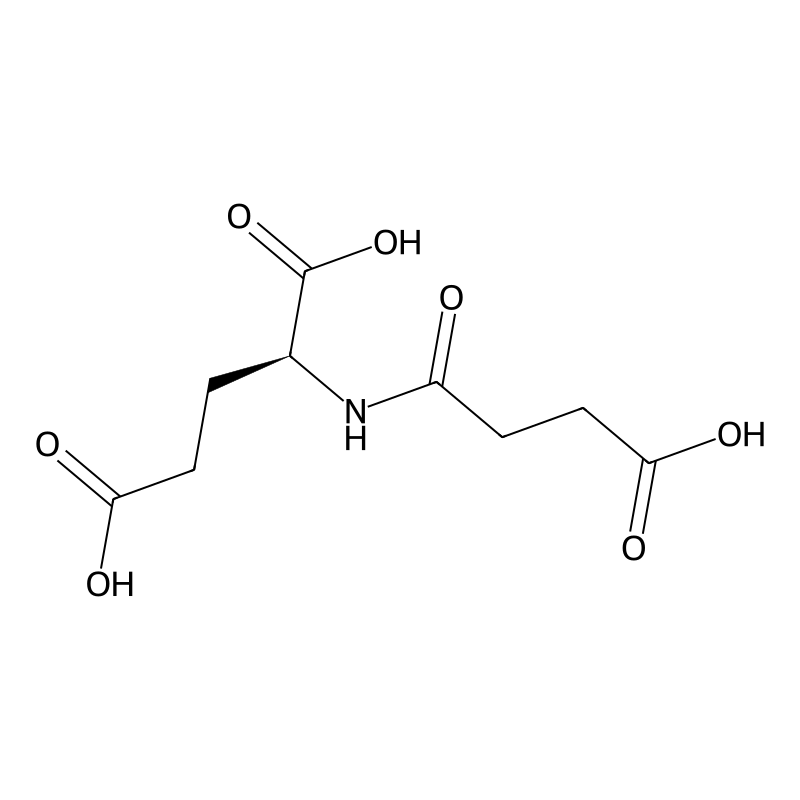

N(2)-succinyl-L-glutamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

N(2)-succinyl-L-glutamic acid is a derivative of glutamic acid, characterized by the addition of a succinyl group at the nitrogen atom in the amino acid structure. Its chemical formula is , and it belongs to the class of organic compounds known as N-acyl-aliphatic-alpha amino acids. This compound plays a significant role in various metabolic pathways and is particularly noted for its involvement in amino acid metabolism and neurotransmitter synthesis.

N(2)-succinyl-L-glutamic acid exhibits significant biological activity, particularly in the context of metabolic pathways involving amino acids. It serves as a substrate for enzymes involved in both catabolic and anabolic processes. Its derivatives are implicated in neurotransmitter synthesis, specifically influencing pathways related to gamma-aminobutyric acid (GABA) metabolism, which is vital for neurotransmission and neuronal function.

The synthesis of N(2)-succinyl-L-glutamic acid can be achieved through various methods:

- Enzymatic Synthesis: Utilizing specific enzymes such as N-succinylglutamate 5-semialdehyde dehydrogenase to catalyze reactions involving glutamic acid derivatives.

- Chemical Synthesis: The compound can also be synthesized through

N(2)-succinyl-L-glutamic acid has several applications:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs targeting neurological disorders due to its role in neurotransmitter metabolism.

- Biotechnology: Used in metabolic engineering to enhance amino acid production or modify metabolic pathways in microorganisms.

- Research: Studied for its potential effects on neurotransmission and metabolic regulation, providing insights into amino acid metabolism.

Research on N(2)-succinyl-L-glutamic acid interactions focuses on its role as a substrate for various enzymes and its effects on metabolic pathways. Studies have shown that it interacts with mitochondrial enzymes such as succinate semialdehyde dehydrogenase and ornithine aminotransferase, highlighting its importance in cellular metabolism . Additionally, its derivatives may influence GABAergic signaling pathways, suggesting potential therapeutic implications.

Several compounds share structural and functional similarities with N(2)-succinyl-L-glutamic acid. These include:

Uniqueness

N(2)-succinyl-L-glutamic acid's uniqueness lies in its specific nitrogen acylation, which differentiates it from other derivatives of glutamic acid. This modification affects its reactivity and biological roles, particularly concerning enzyme interactions and metabolic pathways involving nitrogen transfer.

Molecular Formula and Mass Characteristics

N(2)-succinyl-L-glutamic acid exhibits the molecular formula C₉H₁₃NO₇ with a molecular weight of 247.20 g/mol [1] [2]. The compound possesses a monoisotopic molecular weight of 247.069202 g/mol, providing precise mass identification for analytical applications [2]. This tricarboxylic acid derivative contains nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and seven oxygen atoms, reflecting its complex structure incorporating both the succinyl moiety and the glutamic acid backbone [1].

The Chemical Abstracts Service has assigned registry number 33981-72-5 to this compound, facilitating its identification in chemical databases and literature [1] [2]. The molecular weight places N(2)-succinyl-L-glutamic acid in the category of medium-sized bioactive molecules, with dimensions suitable for cellular membrane permeability and enzymatic recognition [1].

Structural Configuration and Stereochemistry

Stereocenter Analysis

N(2)-succinyl-L-glutamic acid contains one defined stereocenter located at the α-carbon (C-2) of the glutamic acid backbone [2] [3]. This stereocenter adopts the S-configuration according to Cahn-Ingold-Prelog nomenclature, corresponding to the L-configuration in amino acid nomenclature [1] [2]. The stereochemical designation (2S) indicates that when the four substituents around the chiral carbon are prioritized by atomic number, the arrangement follows a counterclockwise orientation from highest to lowest priority [2].

The presence of this single chiral center renders the molecule optically active, with the ability to rotate plane-polarized light [2]. The L-configuration is consistent with naturally occurring amino acids found in biological systems, distinguishing it from the D-enantiomer which would exhibit different biological activity and enzymatic recognition patterns [4] [5].

Functional Groups and Reactive Centers

The molecular structure encompasses multiple functional groups that contribute to its chemical reactivity and biological activity. Three carboxylic acid groups (-COOH) are present: one at the α-position of the amino acid backbone, one at the γ-position of the glutamic acid side chain, and one at the terminal position of the succinyl group [1] [6]. These carboxylate functionalities provide multiple sites for protonation-deprotonation equilibria and metal coordination [1].

The amide bond (C-N linkage) connecting the succinyl group to the amino acid nitrogen represents a critical structural feature [1] [6]. This peptide-like bond exhibits characteristic stability due to resonance delocalization between the carbonyl carbon and the nitrogen atom [7]. The amide functionality renders the compound resistant to hydrolysis under mild conditions, contributing to its stability in biological environments [7].

Physicochemical Properties

Solubility Parameters

N(2)-succinyl-L-glutamic acid demonstrates high water solubility due to its multiple carboxylic acid groups and the polar amide functionality [6]. The presence of three ionizable carboxyl groups creates significant hydrophilic character, enabling dissolution in aqueous environments typical of biological systems [6]. The compound exhibits limited solubility in nonpolar organic solvents due to its highly polar nature and capacity for hydrogen bonding [6].

The tricarboxylic acid structure facilitates extensive hydrogen bonding with water molecules, enhancing aqueous solubility compared to less polar amino acid derivatives [6]. This solubility profile supports its role as a metabolic intermediate that must be transported within aqueous cellular compartments [6].

Charge States and pKa Values

At physiological pH (approximately 7.4), N(2)-succinyl-L-glutamic acid exists predominantly in its trianionic form with a net charge of -3 [6] [8]. This charge state results from the deprotonation of all three carboxylic acid groups, each contributing a negative charge to the overall molecular charge distribution [6].

While specific pKa values for N(2)-succinyl-L-glutamic acid are not extensively documented in the literature, the carboxylic acid groups are expected to exhibit pKa values similar to those of related amino acid derivatives. The α-carboxyl group typically displays a pKa around 2.1-2.4, the γ-carboxyl group of the glutamic acid side chain approximately 4.1-4.3, and the terminal carboxyl of the succinyl moiety around 4.2-4.6 [9] [10] [11]. These values indicate that all carboxyl groups remain deprotonated under physiological conditions [11].

Spectroscopic Profiles

Mass spectrometric analysis of N(2)-succinyl-L-glutamic acid derivatives has been extensively studied for analytical applications [12] [13]. Gas chromatography-mass spectrometry (GC-MS) of derivatized forms reveals characteristic fragmentation patterns useful for structural identification [12]. The permethylated N-succinyl derivative exhibits molecular ion peaks and characteristic fragment ions, including loss of methoxy groups (CH₃O) from both the N-succinyl carbomethoxyl group and C-terminal carbomethoxyl group [13].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with characteristic chemical shifts for the various carbon and hydrogen environments [14]. The carbonyl carbons of the carboxylic acid groups typically appear in the 170-180 ppm region in ¹³C NMR, while the amide carbonyl resonates around 170-175 ppm [14]. Proton NMR reveals distinct multipicity patterns for the methylene protons of both the glutamic acid side chain and the succinyl moiety [14].

Infrared spectroscopy demonstrates characteristic absorption bands for the various functional groups present [15]. Strong C=O stretching vibrations appear in the 1650-1750 cm⁻¹ region, with carboxylic acid carbonyls typically at higher frequencies than the amide carbonyl [15]. N-H stretching of the amide group occurs around 3200-3400 cm⁻¹, while O-H stretching of carboxylic acids appears as broad absorption in the 2500-3300 cm⁻¹ range [15].

Chemical Reactivity Patterns

N(2)-succinyl-L-glutamic acid exhibits characteristic reactivity patterns determined by its functional group composition and molecular architecture [16]. The three carboxylic acid groups undergo typical acid-base chemistry, participating in protonation-deprotonation equilibria dependent on solution pH [16]. These groups can form metal complexes, particularly with divalent cations such as calcium, magnesium, and zinc [16].

The amide bond displays remarkable stability under physiological conditions, reflecting the resonance stabilization between the carbonyl carbon and nitrogen atom [7]. This stability renders the compound resistant to casual hydrolysis, requiring specific enzymatic action or harsh chemical conditions for cleavage [7]. The amide functionality can participate in hydrogen bonding interactions, both as a hydrogen bond donor (N-H) and acceptor (C=O) [7].

Oxidative modifications can occur at the amino acid backbone, particularly at the α-carbon adjacent to the amide nitrogen [16]. The presence of the electron-withdrawing succinyl group may influence the reactivity of the glutamic acid portion, potentially affecting enzymatic recognition patterns [16]. The compound can undergo decarboxylation reactions under specific conditions, though such reactions typically require elevated temperatures or specific catalytic conditions [16].

Structural Relationship to Analogous Compounds

N(2)-succinyl-L-glutamic acid 5-semialdehyde

N(2)-succinyl-L-glutamic acid 5-semialdehyde represents a closely related metabolic intermediate with molecular formula C₉H₁₃NO₆ and molecular weight 231.20 g/mol [17] [18] [8]. This compound differs from the parent molecule through replacement of the γ-carboxyl group of glutamic acid with an aldehyde functionality (-CHO) [17] [18]. The structural modification eliminates one carboxylic acid group while introducing the highly reactive aldehyde moiety [17].

The aldehyde group significantly alters the chemical reactivity profile, making the compound more susceptible to nucleophilic attack and condensation reactions [18] [8]. This increased reactivity reflects its role as an intermediate in metabolic pathways where it serves as a substrate for further enzymatic transformations [18] [8]. The compound maintains the same stereochemical configuration at the α-carbon as the parent molecule [18] [8].

The semialdehyde derivative exhibits different solubility characteristics due to the replacement of the polar carboxyl group with the less polar aldehyde functionality [17] [18]. This structural change affects its interactions with enzymes and transport proteins in biological systems [18] [8].

N(2)-succinyl-L-ornithine

N(2)-succinyl-L-ornithine constitutes another significant structural analog with molecular formula C₉H₁₆N₂O₅ and molecular weight 232.23 g/mol [19] [20] [21]. This compound replaces the glutamic acid backbone with ornithine, substituting the γ-carboxyl group with a primary amino group (-NH₂) [19] [20]. The structural modification introduces a basic functional group in place of the acidic carboxyl, fundamentally altering the charge distribution and pH-dependent behavior [19] [20].

The presence of the primary amino group creates an additional site for protonation, with the amino group exhibiting a pKa around 10.5-11.0 [20] [21]. At physiological pH, this group remains protonated, contributing a positive charge that partially offsets the negative charges from the carboxylic acid groups [21]. The net charge at physiological pH becomes -1 instead of -3 as observed with the glutamic acid derivative [21] [22].

The ornithine derivative demonstrates different enzymatic substrate specificity compared to the glutamic acid analog [23] [24]. Specific enzymes such as N-succinylornithine carbamoyltransferase recognize this structural variant with high specificity, catalyzing distinct metabolic transformations [24] [25]. The compound participates in arginine biosynthetic pathways where it serves as a precursor for subsequent amino acid derivatives [26] [25].

Comparative Analysis of Related N-acylated Amino Acids

The family of N-acylated amino acids, including N(2)-succinyl-L-glutamic acid, exhibits diverse structural and functional characteristics determined by both the acyl group and amino acid components [27] [13]. N-succinyl derivatives generally demonstrate increased stability compared to N-acetyl analogs due to the additional carboxyl group in the succinyl moiety [13] [26]. This structural feature provides additional sites for hydrogen bonding and electrostatic interactions [13].

Comparative mass spectrometric analysis reveals that N-succinyl derivatives produce more complex fragmentation patterns than simpler N-acyl compounds [13]. The permethylated N-succinyl derivatives retain advantages of volatility for gas chromatographic analysis while providing characteristic fragmentation patterns useful for structural identification [13]. The additional carboxyl group in the succinyl moiety creates fragmentation pathways not observed with other N-acyl derivatives [13].

The biological significance of N-succinyl amino acids extends beyond simple N-acetyl derivatives, with specific enzymatic pathways dedicated to their metabolism [26] [25]. These compounds often serve as intermediates in specialized metabolic pathways, particularly in arginine biosynthesis and catabolism [26]. The succinyl group provides both increased molecular size and additional functional group diversity compared to simpler acyl modifications [27] [26].

N(2)-succinyl-L-glutamic acid serves as a critical intermediate in the arginine succinyltransferase pathway, representing the penultimate step in arginine catabolism [1] [2] [3]. This metabolic pathway enables organisms, particularly Escherichia coli and Pseudomonas species, to efficiently utilize arginine as both a carbon and nitrogen source under aerobic conditions [1] [2]. The compound is produced through the enzymatic conversion of N-succinyl-L-glutamate 5-semialdehyde by succinylglutamate-semialdehyde dehydrogenase (EC 1.2.1.71) [4] [5], which catalyzes the NAD+-dependent oxidation reaction.

The arginine succinyltransferase pathway consists of five sequential enzymatic steps, with N(2)-succinyl-L-glutamic acid formation occurring in the fourth step [6] [7]. This pathway converts the carbon skeleton of arginine into glutamate while producing ammonia and converting succinyl-CoA into succinate and coenzyme A [3] [7]. The integration of this pathway with central metabolism is particularly significant because it connects amino acid catabolism directly to the tricarboxylic acid cycle through the production of succinate [6] [3].

Enzymatic Synthesis Mechanisms

The enzymatic synthesis of N(2)-succinyl-L-glutamic acid occurs through a highly regulated multi-step process that requires precise coordination of enzymatic activities [5] [8]. The immediate precursor, N-succinyl-L-glutamate 5-semialdehyde, undergoes oxidative dehydrogenation catalyzed by succinylglutamate-semialdehyde dehydrogenase [4] [5]. This enzyme belongs to the aldehyde dehydrogenase family and requires nicotinamide adenine dinucleotide (NAD+) as a cofactor for the oxidation reaction [4] [5].

The enzymatic mechanism involves substrate binding, NAD+ reduction to NADH, and subsequent product release [4]. The enzyme exhibits specificity for the succinylated glutamate derivative, distinguishing it from other aldehyde substrates [5]. Kinetic studies have demonstrated that the enzyme operates under physiological conditions with optimal activity at neutral to slightly alkaline pH [8]. The reaction stoichiometry indicates that one molecule of NAD+ is consumed per molecule of N(2)-succinyl-L-glutamic acid produced, linking the synthesis directly to cellular energy metabolism [4] [5].

Metabolic Intermediates and Flux

The metabolic flux through the arginine succinyltransferase pathway involves several key intermediates that regulate the overall pathway activity [1] [3]. N(2)-succinyl-L-glutamic acid represents a crucial control point where metabolic flux can be modulated based on cellular demands [9] [10]. The compound's concentration affects both upstream and downstream enzymatic activities through feedback mechanisms [11].

Metabolic flux analysis reveals that the pathway's efficiency depends on the availability of cofactors, particularly NAD+ and succinyl-CoA [3] [12]. Under nitrogen-limited conditions, the flux through this pathway increases significantly, reflecting the organism's adaptation to utilize arginine as an alternative nitrogen source [1] [2]. The metabolic flux control coefficients indicate that multiple enzymes share control over the pathway, with N(2)-succinyl-L-glutamic acid formation representing a significant flux-controlling step [11] [13].

The pathway demonstrates remarkable flexibility in response to environmental conditions, with flux measurements showing up to 100-fold increases in activity during arginine induction [1]. This metabolic plasticity allows organisms to rapidly adapt their catabolic activities based on substrate availability and cellular energy requirements [3] [8].

Regulatory Control of Biosynthesis

The biosynthesis of N(2)-succinyl-L-glutamic acid is subject to multiple layers of regulatory control that ensure appropriate metabolic responses to environmental changes [1] [14] [15]. Transcriptional regulation represents the primary mechanism controlling enzyme expression in the arginine succinyltransferase pathway [1] [2]. The pathway enzymes are organized in an astCADBE operon structure, allowing coordinated regulation of all enzymatic activities [1] [2].

Nitrogen limitation serves as a major inducing signal for the pathway, activating transcription through nitrogen regulatory proteins [1] [16]. The presence of arginine in the growth medium further enhances enzyme expression, creating a feed-forward regulatory mechanism [1] [3]. Conversely, succinate acts as a catabolite repressor, reducing pathway activity when alternative carbon sources are abundant [3] [17].

Post-transcriptional regulation involves metabolite-mediated control mechanisms where pathway intermediates modulate enzyme activities [16] [11]. The availability of succinyl-CoA represents a critical regulatory checkpoint, as this cofactor is required for the initial pathway step and connects arginine catabolism to central metabolism [18] [12]. Regulatory studies demonstrate that enzyme activities can be modulated by allosteric effectors and cofactor availability, providing rapid responses to metabolic changes [11] [19].

Catabolism and Degradation Pathways

The catabolism of N(2)-succinyl-L-glutamic acid occurs through the action of succinylglutamate desuccinylase (EC 3.5.1.96), which represents the final step in the arginine succinyltransferase pathway [20] [7]. This enzyme catalyzes the hydrolytic cleavage of the compound, producing succinate and L-glutamate as final products [20] [7]. The reaction requires cobalt ions for maximal enzymatic activity and operates optimally at alkaline pH conditions [7] [8].

The degradation mechanism involves nucleophilic attack by water molecules on the amide bond linking the succinyl group to the glutamate backbone [20]. This hydrolytic process is energetically favorable and represents an irreversible step in arginine catabolism [7]. The enzyme demonstrates high specificity for the succinylated substrate, with N2-acetylglutamate not serving as an alternative substrate [7] [8].

The products of N(2)-succinyl-L-glutamic acid catabolism enter central metabolic pathways where they contribute to cellular energy production and biosynthetic processes [3] [21]. Succinate enters the tricarboxylic acid cycle, where it undergoes further oxidation to generate ATP through oxidative phosphorylation [22] [18]. L-glutamate serves multiple metabolic functions, including amino acid biosynthesis, neurotransmitter metabolism, and nitrogen assimilation [16] [23].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Jann A, Stalon V, Wauven CV, Leisinger T, Haas D. N-Succinylated intermediates in an arginine catabolic pathway of Pseudomonas aeruginosa. Proc Natl Acad Sci U S A. 1986 Jul;83(13):4937-41. PubMed PMID: 16593724; PubMed Central PMCID: PMC323859.

3: Vander Wauven C, Stalon V. Occurrence of succinyl derivatives in the catabolism of arginine in Pseudomonas cepacia. J Bacteriol. 1985 Nov;164(2):882-6. PubMed PMID: 2865249; PubMed Central PMCID: PMC214334.